N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H19N3O5S. It is characterized by the presence of a morpholine ring, a nitro group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N-[3-(morpholin-4-yl)propyl]-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Morpholino)propyl isothiocyanate
- 3-(N-morpholino)propanesulfonic acid
- N-[3-(morpholin-4-yl)propyl]methanesulfonamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is unique due to the combination of its morpholine ring, nitro group, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N3O5S |
---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O5S/c17-16(18)12-2-4-13(5-3-12)22(19,20)14-6-1-7-15-8-10-21-11-9-15/h2-5,14H,1,6-11H2 |
InChI Key |
UMAGPQFJLYCSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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